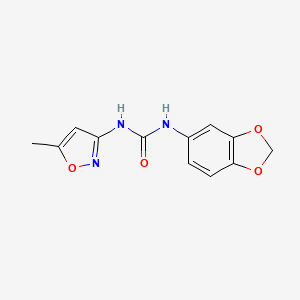

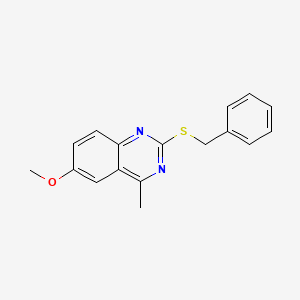

N-(3-methoxyphenyl)-2,2-diphenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-methoxyphenyl)-2,2-diphenylacetamide, also known as methoxyacetylfentanyl, is a potent synthetic opioid that has gained attention in recent years due to its high potency and potential for abuse. This compound is a derivative of fentanyl, a powerful synthetic opioid that is commonly used in medical settings for pain management. Methoxyacetylfentanyl is not approved for medical use and is classified as a Schedule I controlled substance in the United States.

Mechanism of Action

Methoxyacetylfentanyl exerts its analgesic effects by binding to mu-opioid receptors in the brain and spinal cord. This binding leads to the activation of G-protein-coupled receptors, which in turn inhibits the release of neurotransmitters involved in pain signaling. Methoxyacetylfentanyl also has sedative effects and can lead to respiratory depression at high doses.

Biochemical and Physiological Effects:

Methoxyacetylfentanyl has been shown to produce a range of biochemical and physiological effects. In addition to its analgesic and sedative properties, this compound can cause nausea, vomiting, constipation, and respiratory depression. It can also lead to the development of tolerance and dependence with repeated use.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methoxyphenyl)-2,2-diphenylacetamidelfentanyl in lab experiments is its high potency, which allows for the study of opioid receptors at low concentrations. However, its potent and potentially lethal effects also pose a significant risk to researchers. The limited availability of this compound also makes it difficult to obtain for research purposes.

Future Directions

Future research on N-(3-methoxyphenyl)-2,2-diphenylacetamidelfentanyl may focus on developing safer and more effective opioid analgesics with fewer side effects and less potential for abuse. Studies may also investigate the role of this compound in the development of opioid tolerance and dependence, as well as its potential as a treatment for opioid addiction. Additionally, further research may be needed to determine the long-term effects of N-(3-methoxyphenyl)-2,2-diphenylacetamidelfentanyl use on the brain and body.

Synthesis Methods

Methoxyacetylfentanyl can be synthesized using a variety of methods, including acylation of fentanyl with N-(3-methoxyphenyl)-2,2-diphenylacetamidel chloride or by reacting N-(3-methoxyphenyl) piperidine with 2,2-diphenylacetyl chloride. The synthesis of this compound requires specialized equipment and expertise, making it difficult to obtain for research purposes.

Scientific Research Applications

Methoxyacetylfentanyl has been the subject of scientific research due to its potential as a novel analgesic agent. Studies have shown that this compound has a higher binding affinity for mu-opioid receptors than fentanyl, suggesting that it may be even more potent. However, its use as a research tool is limited due to its high potency and potential for abuse.

properties

IUPAC Name |

N-(3-methoxyphenyl)-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2/c1-24-19-14-8-13-18(15-19)22-21(23)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINVLIOJRUMFJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-2,2-diphenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5877808.png)

![2-adamantyl[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5877819.png)

![3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5877821.png)

![2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877828.png)

![N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5877834.png)

![N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5877850.png)

![4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B5877857.png)

![N-[4-(diethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5877875.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5877907.png)

![N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B5877912.png)